Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate: is an organic compound with a molecular formula of C11H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves the esterification of 3-(2-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Claisen Condensation: Another synthetic route involves the Claisen condensation of ethyl acetate with 2-methoxybenzaldehyde, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-methoxyphenyl)-2-hydroxypropanoate.
Substitution: 3-(2-bromo-2-methoxyphenyl)-2-oxopropanoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(2-hydroxyphenyl)-2-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(2-methoxyphenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with the methoxy group at the para position.
Uniqueness: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is unique due to the specific positioning of the methoxy group on the ortho position of the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZRNWTUQOAISADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C(=O)OC |
Origin of Product |
United States |
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